molecular formula C8H14O2 B3050207 6-Methyl-5-heptenoic acid CAS No. 24286-45-1

6-Methyl-5-heptenoic acid

Cat. No. B3050207
CAS RN: 24286-45-1
M. Wt: 142.2 g/mol
InChI Key: DYVOOEFFLMGPDG-UHFFFAOYSA-N
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Description

6-Methyl-5-heptenoic acid, also known as Methyl 6-heptenoate, is a chemical compound with the empirical formula C8H14O2 . It is also referred to as 6-Heptenoic acid methyl ester . This compound is a colorless oily liquid .


Synthesis Analysis

The synthesis of this compound and higher homologs of this ω-unsaturated acid involves the study of the pyrolysis of wheptano lactone . The lactone is prepared by the oxidation of cycloheptanone under Baeyer-Villiger conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)CCCCC=C . The InChI key is RCMPWMPPJYBDKR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The volatile compound 6-Methyl-5-hepten-2-one is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism . A rapid liquid–liquid extraction-gas chromatography–mass spectrometry (LLE-GC–MS) method was developed for effective determination of this compound in fruit .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.426 and a density of 0.909 g/mL at 25 °C . The molecular weight is 142.20 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : The synthesis of compounds like ethyl 5-oxo-6-methyl-6-heptenoate from methacryloyl chloride and ethyl 4-iodobutyrate demonstrates the chemical versatility of 6-methyl-5-heptenoic acid derivatives (Tamaru, Ochiai, Nakamura & Yoshida, 2003).
  • Cyclopropanation Reactions : Research shows the catalytic asymmetric intramolecular cyclopropanation of 2-diazo-3-oxo-6-heptenoic acid esters, highlighting a pathway for synthesizing complex molecules (Takeda, Honma, Ida, Sawada & Nakada, 2007).

Biological and Pharmaceutical Research

Industrial and Material Applications

  • Polymer Synthesis : Research on (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, synthesized from L-lactide, a related compound to this compound, shows applications in toughening polylactide. This illustrates its potential in creating high-strength polymers (Jing & Hillmyer, 2008).

Environmental and Sustainability Research

  • Acid Recovery : A study on the synthesis of methyl 6-(dimethylamino) hexanoate and its application in acid recovery via diffusion dialysis highlights environmental sustainability. This indicates potential applications of this compound in environmental processes (Irfan, Afsar, Wang & Xu, 2018).

Safety and Hazards

6-Methyl-5-heptenoic acid is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It has a flash point of 61.7 °C . The safety information includes hazard statements H302 - H410 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 .

properties

IUPAC Name

6-methylhept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVOOEFFLMGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415233
Record name 5-Heptenoic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24286-45-1
Record name 5-Heptenoic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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